1-(2-Methylpyridin-3-yl)ethanone
Overview
Description
1-(2-Methylpyridin-3-yl)ethanone is a compound that can be involved in various chemical reactions and possesses interesting physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 1-(2-Methylpyridin-3-yl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves oxidative coupling and other reactions that could potentially be applied to 1-(2-Methylpyridin-3-yl)ethanone. For instance, the oxidative coupling of a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, with ethanol has been developed using a modified Darzen reaction . Additionally, the synthesis of 1,2-bis(2,2'-bipyridinyl)ethane ligands through oxidative coupling of monomeric methylene carbanions has been reported . These methods could potentially be adapted for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Methylpyridin-3-yl)ethanone can be determined using various spectroscopic techniques. Quantum chemical calculations and interpretation of electronic transitions have been used to identify the structure of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone . Similarly, vibrational and UV/Vis spectroscopic analysis, along with density functional theory (DFT) calculations, have been employed to study the properties of 1-(3-methylthiophen-2-yl)ethanone . These methods could be used to analyze the molecular structure of 1-(2-Methylpyridin-3-yl)ethanone.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures similar to 1-(2-Methylpyridin-3-yl)ethanone include hydrazinolysis, which leads to the formation of hydrazone derivatives , and decarbonylation reactions of α-diketones . These studies provide a basis for predicting the types of reactions that 1-(2-Methylpyridin-3-yl)ethanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses. For example, the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has been evaluated, indicating potential biological applications . The electronic absorption and emission properties of dimeric ligands synthesized from related compounds have also been reported . These studies can provide insights into the potential properties of 1-(2-Methylpyridin-3-yl)ethanone.
Scientific Research Applications
Chemical Transformations and Synthesis
- 1-(2-Methylpyridin-3-yl)ethanone undergoes chemical transformations, such as in the study of hydrazinolysis of its derivatives, leading to the formation of specific hydrazone compounds. These transformations have implications in organic synthesis and chemical research (Smolyar, 2010).
Luminescent Properties in Complexes
- This compound is used in the preparation of complexes with luminescent properties, particularly in the context of terbium and europium nitrates. These complexes have potential applications in materials science and photophysics (Xu et al., 2010).
Key Intermediate in Pharmaceutical Synthesis
- It serves as a key intermediate in the synthesis of pharmaceuticals, exemplified by its role in the synthesis of Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).
Anticancer and Antibacterial Studies
- Derivatives of 1-(2-Methylpyridin-3-yl)ethanone have been explored for their potential anticancer and antibacterial properties, indicating its relevance in medicinal chemistry and drug development (Kumar B.R. Chaitanya et al., 2022).
Spectroscopic and Computational Analysis
- This compound is also a subject of spectroscopic and computational analysis to understand its electronic and vibrational properties, which are essential for material science and theoretical chemistry (ChNageswara Rao et al., 2018).
Green Synthesis in Chemistry
- In the context of green chemistry, this compound is involved in the eco-friendly synthesis of various derivatives, showcasing its role in sustainable chemical practices (R. Nandhikumar & K. Subramani, 2018).
Investigation of Molecular Fragmentations
- Studies on the decarbonylation and fragmentation of related diketone compounds provide insights into molecular behavior under certain conditions, important for understanding chemical reactions at the molecular level (M. Percino et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(2-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYTRDSKTZTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449091 | |
Record name | 1-(2-methylpyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-3-yl)ethanone | |
CAS RN |
1721-12-6 | |
Record name | 1-(2-methylpyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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